1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine
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Overview
Description
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a methoxy group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride intermediate: This step involves the reaction of 5-tert-butyl-2-methoxybenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-(2,3-dimethylphenyl)piperazine under nucleophilic substitution conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis on a larger scale.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-phenylpiperazine
- 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2-methylphenyl)piperazine
- 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(3,4-dimethylphenyl)piperazine
Uniqueness: 1-(5-Tert-butyl-2-methoxybenzenesulfonyl)-4-(2,3-dimethylphenyl)piperazine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both tert-butyl and dimethylphenyl groups can enhance its stability and interaction with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-17-8-7-9-20(18(17)2)24-12-14-25(15-13-24)29(26,27)22-16-19(23(3,4)5)10-11-21(22)28-6/h7-11,16H,12-15H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNLNFLANVMGOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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